molecular formula C21H21N3O3S B2548106 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361477-67-0

3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2548106
CAS No.: 361477-67-0
M. Wt: 395.48
InChI Key: LRFWZZBXVGBPIQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a benzamide core substituted with a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a thioamide and a hydrazine derivative, the thieno[3,4-c]pyrazole ring can be formed through a cyclization reaction.

    Substitution Reactions:

    Coupling with Benzamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might find applications in the development of new materials with specific electronic or optical properties, useful in fields like organic electronics or photonics.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with particular enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The thieno[3,4-c]pyrazole moiety could play a crucial role in binding to the active site of the target protein, while the benzamide group might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    3,4-Dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

The unique combination of the thieno[3,4-c]pyrazole core with the benzamide moiety and the specific substitution pattern (m-tolyl group) distinguishes this compound from its analogs. This uniqueness could translate into distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-5-4-6-15(9-13)24-20(16-11-28-12-17(16)23-24)22-21(25)14-7-8-18(26-2)19(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFWZZBXVGBPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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